molecular formula C23H18ClN3O3 B11256429 4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide

4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide

Cat. No.: B11256429
M. Wt: 419.9 g/mol
InChI Key: YTVRHXWJUWJLPJ-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide moiety, a pyrido[1,2-A]pyrimidin-4-one ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide typically involves multiple steps:

    Formation of the Pyrido[1,2-A]pyrimidin-4-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with chloroformates or acid chlorides.

    Final Coupling Reaction: The final step involves coupling the pyrido[1,2-A]pyrimidin-4-one intermediate with the benzamide intermediate under suitable conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-A]pyrimidin-4-one ring, potentially converting it to an alcohol.

    Substitution: The chloro group on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with a receptor, it may bind to the receptor’s ligand-binding domain, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[4-methyl-3-(phenylmethoxy)phenyl]benzamide: Lacks the pyrido[1,2-A]pyrimidin-4-one ring.

    4-Chloro-N-[4-methyl-3-(methoxy)phenyl]benzamide: Lacks the pyrido[1,2-A]pyrimidin-4-one ring and the phenyl group.

    4-Chloro-N-[4-methyl-3-(pyrido[1,2-A]pyrimidin-2-YL)phenyl]benzamide: Lacks the methoxy group.

Uniqueness

4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide is unique due to the presence of the pyrido[1,2-A]pyrimidin-4-one ring and the methoxyphenyl group, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to biological targets or its reactivity in chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-N-[4-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-5-10-18(26-23(29)16-6-8-17(24)9-7-16)12-20(15)30-14-19-13-22(28)27-11-3-2-4-21(27)25-19/h2-13H,14H2,1H3,(H,26,29)

InChI Key

YTVRHXWJUWJLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC(=O)N4C=CC=CC4=N3

Origin of Product

United States

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